molecular formula C18H22N2O4S2 B4842690 1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B4842690
M. Wt: 394.5 g/mol
InChI Key: JYHPQMMWDLOBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 4-ethylphenyl moiety and the other to a phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with sulfonyl chlorides. One common method is the reaction of piperazine with 4-ethylbenzenesulfonyl chloride and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl groups can lead to the formation of thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .

Scientific Research Applications

1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, enzymes, or receptors, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological pathways, affecting cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-ethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of a phenyl group, which can alter its pharmacological properties.

    1-ethyl-4-(phenylsulfonyl)benzene: This compound lacks the piperazine ring, which can affect its reactivity and biological activity.

Uniqueness

1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is unique due to the presence of both sulfonyl groups and the piperazine ring. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities. The specific arrangement of functional groups also allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-2-16-8-10-18(11-9-16)26(23,24)20-14-12-19(13-15-20)25(21,22)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHPQMMWDLOBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.